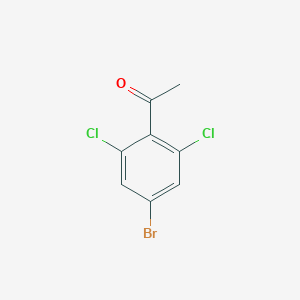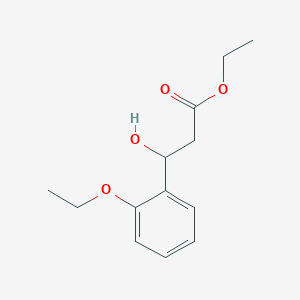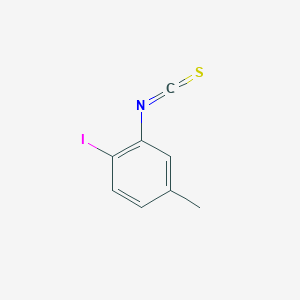![molecular formula C14H10O3S B13685753 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione is an organic compound that belongs to the class of benzo[d][1,3]dioxole derivatives These compounds are characterized by a dioxole ring fused to a benzene ring, with various substituents attached The specific structure of this compound includes a benzyloxy group at the 5-position and a thione group at the 2-position of the dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Core: The benzo[d][1,3]dioxole core can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl chloride and a suitable base, such as potassium carbonate.
Formation of the Thione Group: The thione group can be introduced through a thiation reaction using a reagent like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as alkoxides or amines; typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant agent and antitumor agent. Derivatives of this compound have shown promising activity in preclinical studies.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Chemical Sensors: It has been used in the development of sensors for detecting heavy metal ions, such as lead.
Mecanismo De Acción
The mechanism of action of 5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione varies depending on its application:
Anticonvulsant Activity: The compound may modulate ion channels or neurotransmitter receptors in the brain, thereby reducing neuronal excitability and preventing seizures.
Antitumor Activity: The compound can induce apoptosis and cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It may target specific signaling pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione can be compared with other benzo[d][1,3]dioxole derivatives:
5-Substituted Benzo[d][1,3]dioxole Derivatives: These compounds have various substituents at the 5-position and exhibit different biological activities, such as anticonvulsant and antimicrobial properties.
N-Aryl-5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent antitumor activities and are structurally similar to this compound.
Propiedades
Fórmula molecular |
C14H10O3S |
|---|---|
Peso molecular |
258.29 g/mol |
Nombre IUPAC |
5-phenylmethoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C14H10O3S/c18-14-16-12-7-6-11(8-13(12)17-14)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
UZKVKYJLJVQTHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=S)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)








![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)

